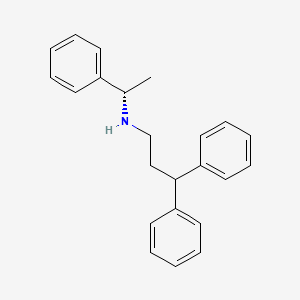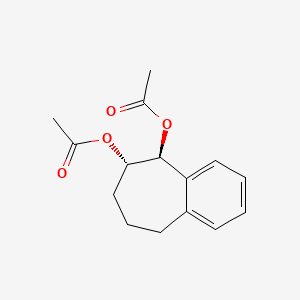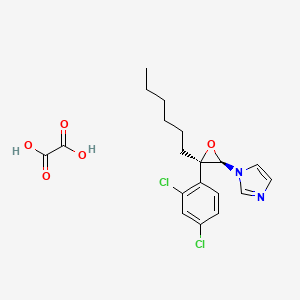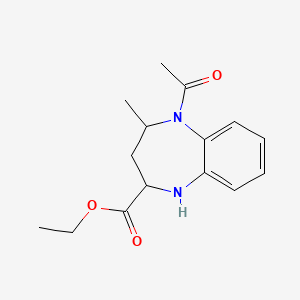
Fendiline, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fendiline, (S)- is a chiral compound known for its role as a coronary vasodilator. It is primarily used in the treatment of coronary heart diseases due to its ability to inhibit calcium function in muscle cells during excitation-contraction coupling . This compound has also been proposed as an antiarrhythmic and antianginal agent .
Métodos De Preparación
The preparation of fendiline and its analogues involves the use of chiral stationary phases for liquid chromatographic resolution. One method includes the use of a chiral stationary phase based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The synthetic route involves the reductive amination of appropriate aryl alkyl ketones using sodium cyanoborohydride and ammonium acetate . Industrial production methods may include vacuum-drying and freeze-drying techniques to yield a powder of the active ingredient from a previously sterile-filtered solution .
Análisis De Reacciones Químicas
Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Fendiline has a wide range of scientific research applications. In chemistry, it is used for the resolution of chiral compounds . In biology and medicine, fendiline has been studied for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . It has also been evaluated for its effects on the assembly and budding process of Ebola virus matrix protein . Additionally, fendiline is used in the study of lipid-targeting molecules and their impact on viral particle production .
Mecanismo De Acción
Fendiline exerts its effects by inhibiting calcium function in muscle cells during excitation-contraction coupling . This inhibition leads to vasodilation, making it effective in the treatment of coronary heart diseases. Fendiline is non-selective and has been proposed as an antiarrhythmic and antianginal agent . The molecular targets and pathways involved include the reduction of phosphatidylserine levels, which can affect viral particle production .
Comparación Con Compuestos Similares
Fendiline is unique in its ability to inhibit calcium function and act as a vasodilator. Similar compounds include other calcium-channel blockers used as vasodilators. fendiline’s chiral nature and the difference in biological activities between its enantiomers make it distinct . The ®-enantiomer of fendiline has been found to show a more potent vasodilatory effect than the (S)-enantiomer . Other similar compounds include analogues of fendiline that have been resolved on chiral stationary phases .
Propiedades
Número CAS |
108448-58-4 |
|---|---|
Fórmula molecular |
C23H25N |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1 |
Clave InChI |
NMKSAYKQLCHXDK-IBGZPJMESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)


